N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide

Type 2 Diabetes Obesity Metabolic Syndrome

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide, also designated EPB-53, is a synthetic small-molecule activator of haem-regulated eukaryotic translation initiation factor 2α kinase (HRI). It belongs to a distinct chemotype of pyridazine sulfonamide derivatives discovered through optimization of N,N′-diarylurea HRI activators.

Molecular Formula C19H15F2N3O3S
Molecular Weight 403.4
CAS No. 921544-98-1
Cat. No. B2406400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide
CAS921544-98-1
Molecular FormulaC19H15F2N3O3S
Molecular Weight403.4
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C19H15F2N3O3S/c1-2-28(26,27)18-10-9-17(23-24-18)12-3-6-14(7-4-12)22-19(25)15-8-5-13(20)11-16(15)21/h3-11H,2H2,1H3,(H,22,25)
InChIKeyAYQFKFRYNUTREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

EPB-53 (CAS 921544-98-1) – A First-in-Class Oral HRI Activator for Metabolic Disease Research


N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide, also designated EPB-53, is a synthetic small-molecule activator of haem-regulated eukaryotic translation initiation factor 2α kinase (HRI). It belongs to a distinct chemotype of pyridazine sulfonamide derivatives discovered through optimization of N,N′-diarylurea HRI activators . EPB-53 is under investigation as an oral agent that elevates endogenous fibroblast growth factor 21 (FGF21) levels, thereby addressing type 2 diabetes mellitus (T2DM) and non-alcoholic fatty liver disease (NAFLD) via a mechanism fundamentally different from direct FGF21 analogues or standard-of-care insulin sensitizers .

Why EPB-53 Cannot Be Replaced by Generic Metformin, FGF21 Analogues, or Earlier HRI Activators


EPB-53 occupies a distinct node in the metabolic disease therapeutic landscape that is not addressable by simple interchange with existing in-class or mechanism-related agents. Metformin, the first-line T2DM drug, improves glucose tolerance but fails to resolve hepatic steatosis or hypertriglyceridaemia in the HFD mouse model, whereas EPB-53 addresses all three endpoints simultaneously . Long-acting FGF21 analogues require subcutaneous injection and produce prolonged pharmacodynamic effects linked to adverse events; EPB-53 bypasses these limitations by stimulating endogenous FGF21 production through oral HRI activation . Earlier HRI activators such as BTCtFPU and BTdCPU exhibited weaker FGF21 induction in human hepatocytes and lacked the oral pharmacokinetic profile required for practical in vivo use . These compound-specific differentiators mean that procurement of a generic HRI activator, FGF21 analogue, or insulin sensitizer cannot replicate the integrated pharmacological profile of EPB-53.

Head-to-Head and Cross-Study Quantitative Differentiation of EPB-53


EPB-53 vs. Metformin – Body Weight Gain Reduction in HFD Mice

In a 10-week high-fat diet (HFD) mouse model with drug treatment during the final 2 weeks, EPB-53 reduced body weight gain more effectively than metformin at clinically relevant doses. HFD control mice gained 17.2 ± 1.6 g; EPB-53 (5 mg·kg⁻¹·day⁻¹, p.o.) limited gain to 10.9 ± 1.3 g, whereas metformin (150 mg·kg⁻¹·day⁻¹, p.o.) only reduced gain to 14.3 ± 1.8 g . The differential between EPB-53 and metformin was approximately 3.4 g of body weight gained (≈24% further reduction).

Type 2 Diabetes Obesity Metabolic Syndrome

EPB-53 vs. Metformin – Hepatic Steatosis and Triglyceride Reduction

EPB-53 abolished HFD-induced hepatic steatosis and normalized hepatic triglyceride levels, while metformin failed to produce a statistically significant reduction. Quantification of hepatic triglycerides showed that the HFD-induced accumulation was completely prevented by EPB-53, whereas the trend with metformin did not reach significance . Similarly, the 106% increase in serum triglyceride levels caused by the HFD was nearly completely abolished by EPB-53, while metformin produced only a non-significant trend toward reduction .

NAFLD Hepatic Steatosis Lipid Metabolism

EPB-53 vs. Earlier HRI Activators BTCtFPU and BTdCPU – FGF21 Induction Potency

Among a series of diarylurea-scaffold compounds screened for FGF21 induction in human Huh-7 hepatoma cells, EPB-53 was selected as the best candidate because it produced a significantly greater increase in FGF21 mRNA levels compared to the prototype HRI activators BTCtFPU and BTdCPU . While numerical fold-change values are presented only in the published figure (Figure 1b), the qualitative superiority was sufficient to advance EPB-53 as the lead compound for all subsequent in vivo work .

FGF21 HRI Kinase Hepatokine Induction

EPB-53 Oral Pharmacokinetics vs. Injectable FGF21 Analogues – Route of Administration Advantage

EPB-53 exhibits an elimination half-life of 5.4 hours following oral administration in mice, enabling once-daily dosing for sustained HRI pathway activation . In contrast, long-acting FGF21 analogues (e.g., pegbelfermin, efruxifermin) require subcutaneous injection and produce extended pharmacodynamic effects that may contribute to adverse events such as bone loss and elevated heart rate . The oral route of EPB-53 is critical because it stimulates endogenous, physiologically regulated FGF21 production rather than delivering a supraphysiological bolus of exogenous protein.

Oral Bioavailability Pharmacokinetics Drug Delivery

Procurement-Driven Application Scenarios for EPB-53 (CAS 921544-98-1)


HFD-Induced Metabolic Syndrome Mouse Model – Simultaneous Multi-Endpoint Intervention

Investigators requiring a single orally administered agent that concurrently improves glucose tolerance, reduces body weight gain, and resolves hepatic steatosis with hypertriglyceridaemia in the C57BL/6 HFD model should procure EPB-53 rather than metformin. The evidence demonstrates that metformin addresses only glucose intolerance, leaving steatosis and serum triglycerides unresolved . EPB-53 is the appropriate positive control for studies aiming to demonstrate integrated metabolic benefit beyond glucose lowering alone.

FGF21-Dependent Mechanism Probing Using Fgf21-Knockout Mouse Models

EPB-53 is uniquely suited for experiments designed to dissect FGF21-dependent versus FGF21-independent metabolic effects. The compound's efficacy is abolished in Fgf21-knockout mice, confirming that its antidiabetic and antisteatotic effects are mediated entirely through endogenous FGF21 . This genetic validation makes EPB-53 the reagent of choice for conditional FGF21 pathway interrogation, a property not shared by metformin or direct FGF21 analogues.

HRI–eIF2α–ATF4 Pathway Activation in Hepatocyte and Liver Studies

For cell-based or in vivo studies focused on the integrated stress response in liver, EPB-53 provides a chemically tractable, orally bioavailable tool to activate the HRI–eIF2α–ATF4 axis. EPB-53 increased phospho-HRI, phospho-eIF2α, and ATF4 levels in mouse liver, whereas metformin did not activate this pathway . Procurement of EPB-53, rather than earlier HRI activators BTCtFPU or BTdCPU, ensures stronger FGF21 induction and a pharmacokinetic profile suitable for chronic oral dosing .

NAFLD/NASH Preclinical Drug Discovery – Benchmarking Novel Anti-Steatotic Candidates

In NAFLD/NASH drug discovery programs, EPB-53 serves as a validated reference compound that delivers robust anti-steatotic efficacy via an endogenous FGF21-dependent mechanism. The compound abolishes hepatic steatosis and normalizes circulating transaminases (ALT, AST) in HFD-fed mice . Its oral route and defined mechanism make it a superior benchmark relative to injectable FGF21 analogues when screening orally bioavailable small-molecule candidates targeting hepatic lipid metabolism.

Quote Request

Request a Quote for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.